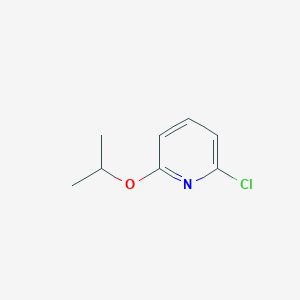
2-Chloro-6-isopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chloropyridine derivatives can involve multiple steps, including halogenation, nitration, and substitution reactions. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through a series of reactions with an overall yield of 60.6% . Similarly, 2-chloro-5-hydroxynicotinonitrile was synthesized via a convenient method starting from 5-amino-2-chloro-3-methylpyridine . These examples demonstrate the versatility of chloropyridines as starting materials for synthesizing a variety of functionalized pyridines.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of chloropyridine derivatives. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Chloropyridines can participate in a variety of chemical reactions. The paper on 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine discusses how this compound can readily split off hydrogen chloride under mild conditions and be converted into derivatives of 2, 3-dihydro-5-azabenzofuran . Additionally, 2-bromo-6-isocyanopyridine has been identified as a versatile reagent for multicomponent chemistry, demonstrating the ability of chloropyridines to act as intermediates in complex synthetic pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloropyridine derivatives can be influenced by their functional groups and molecular structure. For instance, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, and the effects of solvents on the emission spectra were investigated . These properties are important for the potential application of chloropyridines in optical materials or as probes in chemical sensing.
科学的研究の応用
Synthesis and Reactivity Studies
- Reactivity and Synthesis of Reactive Intermediates : A study by Connon and Hegarty (2004) explored the dienophilicity of various analogues of 2,3-pyridyne, including 2-chloro-6-isopropoxypyridine. Their research demonstrated challenges in generating certain pyridyne intermediates from this compound due to the instability of the lithiated derivative (Connon & Hegarty, 2004).
Environmental Chemistry and Decomposition Studies
- Photolytic and Sonolytic Decomposition : Research by Hiskia et al. (2001) investigated the decomposition of atrazine (a compound structurally similar to this compound) in the presence of polyoxometalates. This study provides insights into the environmental behavior and degradation pathways of related compounds (Hiskia et al., 2001).
Advanced Intermediate Synthesis
- Synthesis of Halogen-rich Pyridines : Wu et al. (2022) discussed the synthesis of various halopyridine isomers, including compounds related to this compound. This research contributes to understanding the synthesis of complex pyridines that are important in medicinal chemistry (Wu et al., 2022).
Analytical Chemistry Applications
- Immunoassay Analysis of Triazine Residues : Dankwardt et al. (1996) used 2-chloro-6-isopropyl derivatives as model compounds in enzyme immunoassay, demonstrating their utility in developing analytical methods for detecting triazine residues in environmental samples (Dankwardt et al., 1996).
Safety and Hazards
作用機序
Target of Action
It is often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Chloro-6-isopropoxypyridine may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions, it can be inferred that it plays a role in pathways involving carbon–carbon bond formation .
Result of Action
Its role in suzuki–miyaura coupling reactions suggests that it contributes to the formation of new carbon–carbon bonds .
Action Environment
The success of suzuki–miyaura coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
2-chloro-6-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)11-8-5-3-4-7(9)10-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBNSRRLAJSKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89481-98-1 |
Source


|
| Record name | 2-Chloro-6-isopropoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)
![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)


![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)
![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)


![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530246.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)
![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)